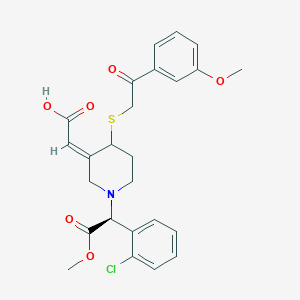
cis-Clopidogrel-MP Derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Clopidogrel-MP Derivative: is a 3’-methoxyacetophenone derivative of the active metabolite of Clopidogrel. Clopidogrel is an orally active platelet inhibitor that targets the P2Y12 receptor. This compound is known for its role in inhibiting platelet aggregation, making it significant in the prevention of blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP Derivative involves the derivatization of the active metabolite of Clopidogrel with 3’-methoxyacetophenone. The reaction typically requires specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and purity of the final product. The compound is usually stored at -20°C, protected from light, and under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: cis-Clopidogrel-MP Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can lead to the formation of different metabolites.
Substitution: This reaction can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced metabolites .
Scientific Research Applications
cis-Clopidogrel-MP Derivative has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of Clopidogrel metabolites.
Biology: Investigated for its role in platelet aggregation and its potential effects on various biological pathways.
Medicine: Studied for its potential therapeutic applications in preventing blood clots and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
cis-Clopidogrel-MP Derivative exerts its effects by targeting the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. The compound undergoes a two-step activation process to form an active thiol-containing metabolite that irreversibly binds to the receptor .
Comparison with Similar Compounds
Clopidogrel: The parent compound, also a platelet inhibitor targeting the P2Y12 receptor.
Prasugrel: Another P2Y12 receptor inhibitor with a similar mechanism of action but different pharmacokinetics.
Ticagrelor: A reversible P2Y12 receptor inhibitor with a different chemical structure and mode of action.
Uniqueness: cis-Clopidogrel-MP Derivative is unique due to its specific derivatization with 3’-methoxyacetophenone, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other P2Y12 receptor inhibitors .
Properties
Molecular Formula |
C25H26ClNO6S |
|---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1 |
InChI Key |
FNCOEMFSIDGTAR-NDGGNATBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


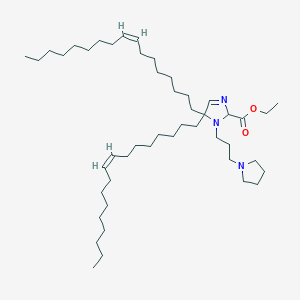
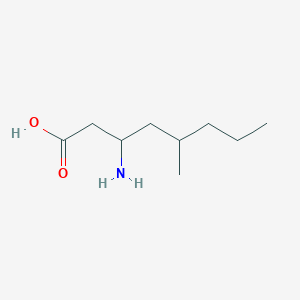
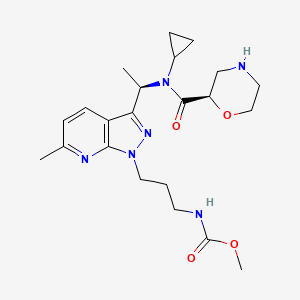
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
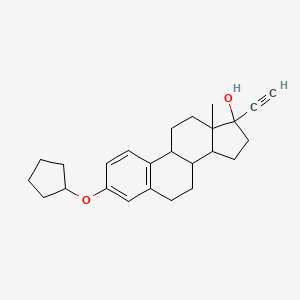
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
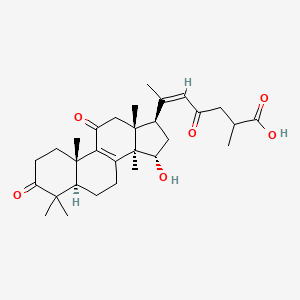


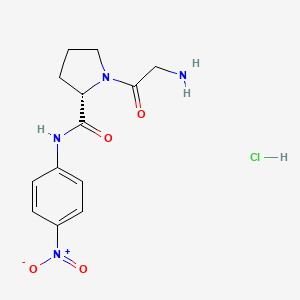

![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)
